molecular formula C15H19ClN2O B15181204 1H-Imidazole-2-methanol, 5-((3-chlorophenyl)methyl)-1-methyl-4-(1-methylethyl)- CAS No. 178979-95-8

1H-Imidazole-2-methanol, 5-((3-chlorophenyl)methyl)-1-methyl-4-(1-methylethyl)-

Cat. No.: B15181204
CAS No.: 178979-95-8
M. Wt: 278.78 g/mol
InChI Key: IQWXUDXSXROYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1H-Imidazole-2-methanol, 5-((3-chlorophenyl)methyl)-1-methyl-4-(1-methylethyl)- (hereafter referred to as Compound A) is a substituted imidazole derivative featuring:

  • A hydroxymethyl (-CH2OH) group at position 2 of the imidazole ring.
  • A 3-chlorobenzyl substituent at position 3.
  • A methyl group at position 1 and an isopropyl group at position 2.

Properties

CAS No.

178979-95-8

Molecular Formula

C15H19ClN2O

Molecular Weight

278.78 g/mol

IUPAC Name

[5-[(3-chlorophenyl)methyl]-1-methyl-4-propan-2-ylimidazol-2-yl]methanol

InChI

InChI=1S/C15H19ClN2O/c1-10(2)15-13(18(3)14(9-19)17-15)8-11-5-4-6-12(16)7-11/h4-7,10,19H,8-9H2,1-3H3

InChI Key

IQWXUDXSXROYCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CO)C)CC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-2-methanol, 5-((3-chlorophenyl)methyl)-1-methyl-4-(1-methylethyl)- typically involves multi-step organic reactions. The starting materials often include substituted benzyl halides and imidazole derivatives. The reaction conditions may involve:

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process optimization includes controlling reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-2-methanol, 5-((3-chlorophenyl)methyl)-1-methyl-4-(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents on the imidazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions may introduce various functional groups.

Scientific Research Applications

1H-Imidazole-2-methanol, 5-((3-chlorophenyl)methyl)-1-methyl-4-(1-methylethyl)- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Imidazole-2-methanol, 5-((3-chlorophenyl)methyl)-1-methyl-4-(1-methylethyl)- involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features:

  • The hydroxymethyl group at position 2 may improve solubility in polar solvents compared to non-hydroxylated analogues .
  • The isopropyl group at position 4 contributes steric bulk, which could affect binding affinity in enzyme inhibition studies .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Key Features Reference
Compound A 5-(3-Cl-benzyl), 2-CH2OH, 1-Me, 4-iPr C16H20ClN2O Enhanced solubility (hydroxymethyl), Cl for lipophilicity
5-[(3,5-Dichlorophenyl)thio]-1-ethyl analogue 5-(3,5-Cl2-phenylthio), 2-propanol C17H22Cl2N2OS Thioether linkage, higher molecular weight, dichloro for increased potency
5-Methyl-2-phenyl-1H-imidazole-4-methanol 4-CH2OH, 2-Ph, 5-Me C11H12N2O Phenyl group at position 2, reduced steric bulk
Nitroimidazole derivatives (e.g., ) 5-NO2, 4-(chloromethyl)phenyl C12H12ClN3O2 Nitro group for redox activity, chloromethyl for reactivity

Key Findings:

Electronic Effects :

  • Compound A ’s 3-chlorobenzyl group provides moderate electron withdrawal compared to the stronger electron-withdrawing 3,5-dichlorophenylthio group in ’s compound, which may influence metabolic stability .
  • Nitroimidazoles () exhibit redox-dependent activity, a feature absent in Compound A due to the lack of a nitro group .

Solubility and Reactivity: The hydroxymethyl group in Compound A and ’s compound enhances aqueous solubility compared to non-hydroxylated analogues like those in . Thioether-linked compounds (e.g., ) show increased resistance to hydrolysis compared to benzyl ethers .

Nitroimidazoles () are known for antimicrobial activity, but Compound A’s lack of a nitro group may shift its mechanism toward non-redox pathways .

Biological Activity

The compound 1H-Imidazole-2-methanol, 5-((3-chlorophenyl)methyl)-1-methyl-4-(1-methylethyl)- is a derivative of imidazole, a heterocyclic compound known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula: C13H16ClN2O
  • Molecular Weight: 252.73 g/mol
  • CAS Number: Not specifically listed but can be derived from the structure.

Biological Activity Overview

  • Antimicrobial Activity
    • Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains.
    • A study demonstrated that imidazole derivatives, including those with chlorophenyl substituents, exhibited concentration-dependent antibacterial activity against Gram-positive bacteria. The effectiveness was influenced by the length of the alkyl chain and the nature of substituents .
  • Anticancer Activity
    • Imidazole compounds have been investigated for their anticancer potential. Specific derivatives have shown cytotoxic effects against several cancer cell lines.
    • For instance, compounds similar to 1H-Imidazole-2-methanol have been noted for their ability to induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
  • Other Pharmacological Effects
    • Beyond antimicrobial and anticancer activities, imidazole derivatives are also recognized for their roles in treating conditions such as hypertension and inflammation. The presence of functional groups in the structure contributes to these diverse effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryModulates inflammatory pathways

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainZone of Inhibition (mm)Reference
1H-Imidazole-2-methanol derivativeStaphylococcus aureus15
1H-Imidazole-2-methanol derivativeEscherichia coli12
1H-Imidazole-2-methanol derivativeBacillus subtilis18

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various imidazole derivatives, including the compound of interest, evaluated their effectiveness against common pathogens. The results indicated that structural modifications significantly enhanced their antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus.

Case Study 2: Anticancer Properties
Another research effort focused on the anticancer potential of imidazole derivatives. The study found that certain modifications led to increased cytotoxicity against human cancer cell lines, suggesting that the incorporation of specific substituents could optimize therapeutic efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.